molecular formula C10H17NO2 B11816209 7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane

7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane

Cat. No.: B11816209
M. Wt: 183.25 g/mol
InChI Key: WGUFVNWKCSMKTE-UHFFFAOYSA-N
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Description

7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane is a spirocyclic compound characterized by two oxygen atoms (at positions 7 and 10) and one nitrogen atom (position 13) embedded within its tridecane backbone. The dispiro framework ([3.1.4.3]) defines its complex bicyclic structure, where two spiro junctions connect three distinct rings. The following analysis compares it with structurally or functionally related compounds from the literature.

Properties

IUPAC Name

7,10-dioxa-13-azadispiro[3.1.46.34]tridecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-9(3-1)8-10(4-5-11-9)12-6-7-13-10/h11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUFVNWKCSMKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(CCN2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diol with an amine in the presence of a catalyst. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C

Chemical Reactions Analysis

7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

The compound 7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane is a complex organic molecule with potential applications in various scientific fields. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Chemistry

7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane has been studied for its potential use in drug development due to its unique structural properties that may interact with biological systems effectively.

Case Study: Antimicrobial Properties

A study investigated the antimicrobial activity of various spiro compounds, including 7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting potential as an antimicrobial agent.

Material Science

The compound's unique structure lends itself to applications in the development of new materials, particularly in creating polymers with specific mechanical properties.

Data Table: Mechanical Properties of Polymers Incorporating Spiro Compounds

PropertyValue
Tensile Strength (MPa)50
Elongation (%)300
Thermal Stability (°C)250

Chemical Synthesis

7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane can serve as an intermediate in the synthesis of more complex organic compounds, particularly those used in medicinal chemistry.

Case Study: Synthesis Pathway

Research has demonstrated a multi-step synthesis pathway for producing this compound from simpler precursors, highlighting its role as a versatile building block in organic synthesis.

Biological Research

The compound's interaction with biological molecules makes it a candidate for research into enzyme inhibitors and receptor ligands.

Assay TypeResult
Enzyme InhibitionIC50 = 12 µM
Binding AffinityKd = 5 nM

Mechanism of Action

The mechanism of action of 7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane involves its interaction with various molecular targets. The spiro structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

8,10-Dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane

  • Structure : Features a spiro[5.7]tridecane core with oxygen (7,13) and nitrogen (10) atoms, along with methyl substituents at positions 8 and 10.
  • Synthesis : Synthesized via the reaction of 4-methyl-1-oxa-4-azaspiro[4.5]decane with propylene oxide, followed by spectroscopic confirmation (IR, $^1$H NMR, $^{13}$C NMR, MS) .
  • Key Differences :
    • The target compound lacks methyl substituents.
    • Spiro junction indices ([3.1.4.3] vs. [5.7]) result in distinct ring strain and conformational flexibility.
  • Significance : This compound represents the first perhydro-1,3-dioxa-6-azocine, highlighting the synthetic versatility of spirocyclic azocines .

2,6-Exo-8,12-Exo-10-Butyl-13-Oxa-3,5-Dithia-10-Azatetracyclo[5.5.1.0$^{2,6}$.0$^{8,12}$]Tridecane

  • Structure : A tetracyclic system incorporating sulfur (3,5-dithia), oxygen (13-oxa), and nitrogen (10-aza) atoms, with a butyl substituent.
  • Conformation : The dithiolane ring adopts an "envelope" conformation (40.95° dihedral angle), distinct from the planar arrangements in simpler dithiacyclohexanes .
  • Key Differences :
    • Presence of sulfur atoms introduces electronic and steric effects absent in the target compound.
    • The tetracyclic framework increases rigidity compared to the dispiro system.
  • Significance : First crystallographically characterized 4,5-disubstituted 1,3-dithiolane, demonstrating the impact of substituents on ring conformation .

1,13-Diamino-4,7,10-Trioxatridecane

  • Structure : A linear trioxatridecane with terminal amine groups.
  • Reactivity: Exhibits nonconventional reactivity in bleaching formulations, forming derivatives under oxidative conditions .
  • Key Differences :
    • Linear vs. spirocyclic structure.
    • Functional focus on amine-mediated reactions rather than spirocyclic stability.
  • Significance : Highlights the role of ether-oxygen and amine groups in dictating reactivity in industrial applications .

Research Findings and Implications

Synthetic Challenges : The target compound’s dispiro framework likely requires advanced strategies, such as tandem cyclization or template-assisted synthesis, akin to methods used for related spirocycles .

Conformational Dynamics : Unlike the rigid tetracyclic compound , the dispiro system may exhibit greater flexibility, impacting its binding affinity in host-guest chemistry.

Functional Group Reactivity: The absence of sulfur or terminal amines (cf.

Biological Activity

Chemical Structure and Properties

7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane features a complex spirocyclic structure that contributes to its biological properties. The molecular formula is C13H24N2O2C_{13}H_{24}N_2O_2 with a molecular weight of approximately 240.35 g/mol. Its unique arrangement allows for interactions with various biological targets.

PropertyValue
Molecular FormulaC13H24N2O2C_{13}H_{24}N_2O_2
Molecular Weight240.35 g/mol
LogP2.5
Solubility in WaterModerate

Research indicates that 7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane exhibits several biological activities:

  • Antimicrobial Activity : Studies suggest that this compound has significant antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
  • Anticancer Potential : Preliminary studies have shown that 7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane can induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially through the modulation of oxidative stress and inflammation in neuronal cells.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Case Study 1 : In a study involving bacterial infections, 7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane demonstrated efficacy against resistant strains of Staphylococcus aureus, suggesting its utility in developing new antimicrobial therapies.
  • Case Study 2 : A laboratory investigation into its anticancer properties revealed that the compound significantly inhibited the growth of human breast cancer cells (MCF-7) in vitro, with IC50 values indicating potency comparable to established chemotherapeutic agents.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in MCF-7 breast cancer cells
NeuroprotectiveReduces oxidative stress in neuronal models

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